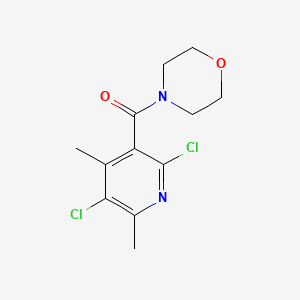
4-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)MORPHOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)MORPHOLINE is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a morpholine ring attached to a pyridine core, which is substituted with two chlorine atoms and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)MORPHOLINE typically involves the reaction of 2,5-dichloro-4,6-dimethylpyridine with morpholine under specific conditions. One common method includes:
Starting Materials: 2,5-dichloro-4,6-dimethylpyridine and morpholine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The starting materials are mixed in the solvent, and the mixture is heated to promote the reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)MORPHOLINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO, with bases like potassium carbonate or sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
4-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)MORPHOLINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as conductive polymers and coordination complexes.
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)MORPHOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: A similar compound with a pyrimidine core instead of pyridine, used in similar applications.
2,5-Dichloro-4,6-dimethylpyridine: The precursor to the compound of interest, with similar chemical properties.
Uniqueness
4-(2,5-DICHLORO-4,6-DIMETHYLPYRIDINE-3-CARBONYL)MORPHOLINE is unique due to the presence of both the morpholine ring and the specific substitution pattern on the pyridine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2,5-dichloro-4,6-dimethylpyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7-9(11(14)15-8(2)10(7)13)12(17)16-3-5-18-6-4-16/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWWQFQZCMOQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(3-PYRIDYLMETHYL)AMINE](/img/structure/B5760853.png)
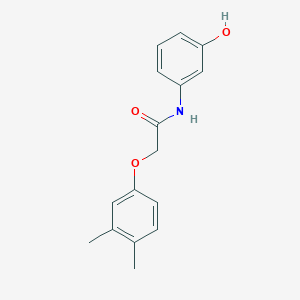
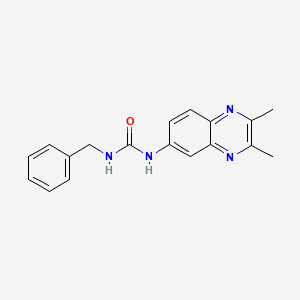
![N-[3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5760866.png)
![ethyl 4-{[(2-oxocyclohexylidene)methyl]amino}benzoate](/img/structure/B5760871.png)
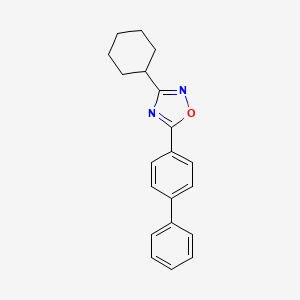
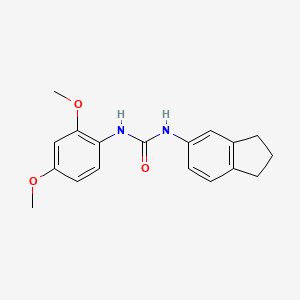
![N'-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-4-NITROBENZOHYDRAZIDE](/img/structure/B5760896.png)

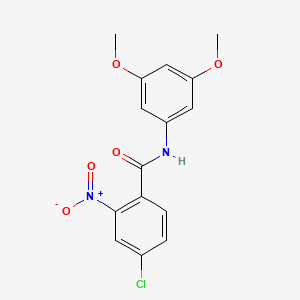
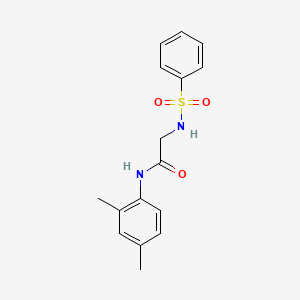
![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![N-[4-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5760951.png)
